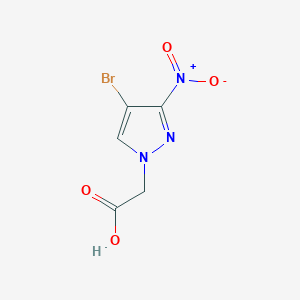

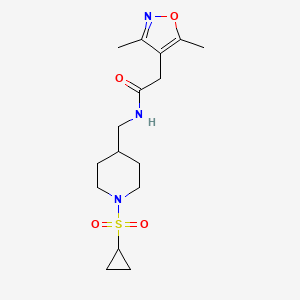

(4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid, or 4-Bromo-3-nitro-1H-pyrazole-1-acetic acid (BPA), is an organic compound derived from pyrazole and bromine. It is an important intermediate in the synthesis of a variety of heterocyclic compounds and is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. BPA is a versatile reagent and has been used in a variety of synthetic reactions, such as the synthesis of heterocyclic systems, the formation of amides and esters, and the preparation of nitro compounds. BPA is also used as a catalyst in the synthesis of various organic compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Bioevaluation of Novel Pyrazoles

Pyrazoles, including structures similar to (4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid, are pivotal in synthesizing compounds with agrochemical and pharmaceutical activities. Novel pyrazole derivatives have been synthesized under specific conditions, displaying properties such as antimicrobial, antifungal, antiviral, and antioxidant activities. This versatility underscores the compound's potential in developing new therapeutic and agrochemical agents (Sheetal et al., 2018).

Organic Corrosion Inhibitors

In the context of industrial applications, derivatives of pyrazole compounds have been studied as organic corrosion inhibitors, especially for protecting ferrous and non-ferrous metals in acidic solutions. Their effectiveness in inhibiting metallic dissolution in acidic media, due to the presence of heteroatoms and π-electrons, highlights their potential in enhancing the durability and lifespan of metal components in various industrial processes (M. Goyal et al., 2018).

Pervaporation Separation

The compound's related structures have been utilized in pervaporation (PV) separation processes, particularly in the separation of water-acetic acid mixtures using polymeric membranes. This application is crucial in recycling acetic acid from industrial wastewater, showcasing the compound's relevance in environmental sustainability and industrial efficiency (T. Aminabhavi & U. Toti, 2003).

Pyrazoline Derivatives in Anticancer Research

Further, pyrazoline derivatives have been explored for their anticancer properties. The synthesis strategies aiming to develop new anticancer agents using pyrazoline structures demonstrate the compound's applicability in medicinal chemistry and drug development. This area of research is particularly promising for introducing new treatments against various cancer types (A. M. Dar & Shamsuzzaman, 2015).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

It is known that pyrazoles, the core structure of this compound, possess many biological and pharmaceutical properties .

Biochemical Pathways

Pyrazoles, in general, are known to interact with various biochemical pathways, but the specific pathways influenced by this compound require further investigation .

Eigenschaften

IUPAC Name |

2-(4-bromo-3-nitropyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O4/c6-3-1-8(2-4(10)11)7-5(3)9(12)13/h1H,2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONURMQHBLXJHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(=O)O)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2520473.png)

![1-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2520474.png)

![5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2520483.png)

![2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid](/img/structure/B2520486.png)

![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2520487.png)

![N-ethyl-2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2520490.png)

![7-(2-Chloropropanoyl)-1,3,4,5,5a,6,8,8a-octahydropyrrolo[3,4-b]azepin-2-one](/img/structure/B2520493.png)

![5-Thieno[3,2-d]pyrimidin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2520495.png)

![(6-methoxy-1H-indol-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2520496.png)